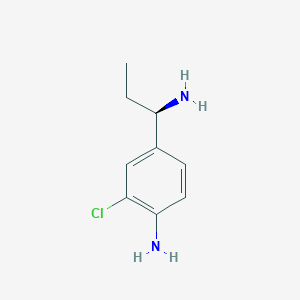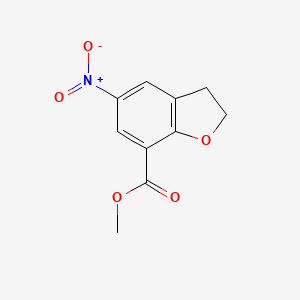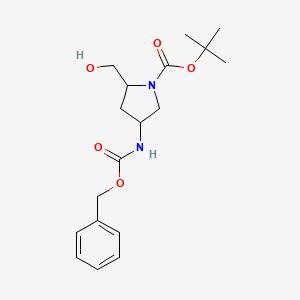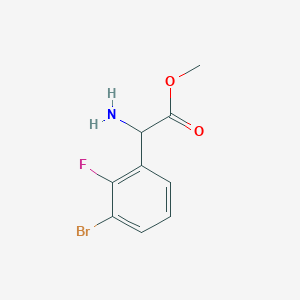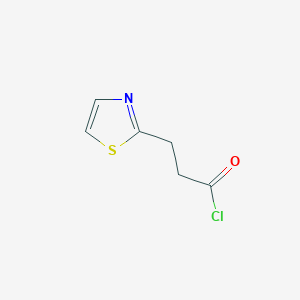
3-(Thiazol-2-yl)propanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Thiazol-2-yl)propanoyl chloride is an organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiazol-2-yl)propanoyl chloride typically involves the reaction of thiazole derivatives with propanoyl chloride under controlled conditions. One common method involves the use of thiazole and propanoyl chloride in the presence of a base such as pyridine to facilitate the reaction. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(Thiazol-2-yl)propanoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines or hydroxylamines, to form hydrazides or oximes.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine
Solvents: Anhydrous dichloromethane, tetrahydrofuran
Conditions: Anhydrous conditions, controlled temperature (0-25°C)
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Carboxylic Acids: Formed by hydrolysis
Scientific Research Applications
3-(Thiazol-2-yl)propanoyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial, antifungal, or anticancer properties.
Materials Science: It can be used in the synthesis of polymers and advanced materials with specific properties such as conductivity or fluorescence.
Biological Studies: The compound is used in the modification of biomolecules for studying enzyme mechanisms or protein interactions.
Mechanism of Action
The mechanism of action of 3-(Thiazol-2-yl)propanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be exploited to modify proteins, nucleic acids, or other biomolecules, thereby affecting their function or activity. The thiazole ring may also interact with specific molecular targets, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- Thiazole-4-carboxylic acid
- 2-Aminothiazole
- Thiazole-2-carboxamide
Uniqueness
3-(Thiazol-2-yl)propanoyl chloride is unique due to its combination of the thiazole ring and the acyl chloride functional group. This combination imparts specific reactivity and allows for versatile applications in synthetic chemistry and biological studies. Compared to other thiazole derivatives, it offers distinct advantages in terms of its ability to form covalent bonds with nucleophiles, making it a valuable tool in chemical biology and medicinal chemistry .
Properties
Molecular Formula |
C6H6ClNOS |
|---|---|
Molecular Weight |
175.64 g/mol |
IUPAC Name |
3-(1,3-thiazol-2-yl)propanoyl chloride |
InChI |
InChI=1S/C6H6ClNOS/c7-5(9)1-2-6-8-3-4-10-6/h3-4H,1-2H2 |
InChI Key |
IPWZIDALWOWKDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)CCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


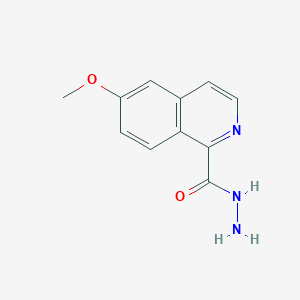
![(R)-2-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)piperidine hydrochloride](/img/structure/B12965400.png)



![3-Bromo-4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12965428.png)

